Gallinamide A
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Overview
Description
Gallinamide A is a natural product derived from marine cyanobacteria, specifically from the Schizothrix and Symploca species . It is a potent and selective inhibitor of the human cysteine protease Cathepsin L1, which has been explored for its potential in treating various diseases, including malaria, cancer, and infectious diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The first stereoselective synthesis of Gallinamide A was reported by Conroy and co-workers . The synthesis involves multiple steps, including the formation of peptide bonds and the introduction of various functional groups. The key steps include:
Formation of the Peptide Backbone: The peptide backbone is constructed using standard peptide coupling reactions.
Introduction of Functional Groups: Functional groups such as hydroxyl and chloro groups are introduced using specific reagents and conditions.
Cyclization: The final step involves the cyclization of the linear peptide to form the macrocyclic structure of this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely to involve large-scale synthesis using similar methods as described above. The production would require optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Gallinamide A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups.
Substitution: Substitution reactions can introduce new functional groups by replacing existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Gallinamide A serves as a valuable tool for studying protease inhibition and enzyme kinetics.
Biology: It is used to investigate the role of Cathepsin L1 in cellular processes and disease mechanisms.
Medicine: This compound has shown promise as an antimalarial agent and a potential treatment for cancer and infectious diseases
Industry: Its inhibitory properties are explored for developing new therapeutic agents and drug formulations.
Mechanism of Action
Gallinamide A exerts its effects by selectively inhibiting the human cysteine protease Cathepsin L1 . This inhibition occurs through the formation of a covalent bond between this compound and the active site of the enzyme, leading to irreversible inhibition. The high selectivity of this compound towards Cathepsin L1 makes it a valuable tool for studying the role of this enzyme in various diseases .
Comparison with Similar Compounds
. These compounds share similar structural features and biological activities but differ in their specific functional groups and potency. Gallinamide A is unique in its high selectivity and potency towards Cathepsin L1, making it a valuable compound for therapeutic development .
Properties
CAS No. |
1208232-55-6 |
---|---|
Molecular Formula |
C31H52N4O7 |
Molecular Weight |
592.8 g/mol |
IUPAC Name |
[(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate |
InChI |
InChI=1S/C31H52N4O7/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39)/b14-13+/t20-,21-,22-,23-,25-,28-/m0/s1 |
InChI Key |
ASRBKZHDORPEHO-KYJIWOQOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C |
SMILES |
CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C |
Canonical SMILES |
CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C |
1208232-55-6 | |
sequence |
IXL |
Synonyms |
Gallinamide A; [(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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